4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-Bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound with a complex structure that includes a bromine atom, a fluorine atom, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the bromination and fluorination of a benzamide precursor. The thiadiazole ring is then introduced through a cyclization reaction involving appropriate reagents and conditions. For instance, the reaction of benzamide with bromine and fluorine sources under controlled conditions can yield the desired bromo-fluoro intermediate, which is then reacted with a thiadiazole precursor to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The thiadiazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in studies investigating the biological activity of thiadiazole derivatives, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, blocking their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: This compound is similar in structure but lacks the thiadiazole ring, which may result in different chemical and biological properties.
4-Bromo-2-fluorobenzamide: Another similar compound that also lacks the thiadiazole ring, used in different synthetic applications.
Uniqueness
The presence of the thiadiazole ring in 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide adds to its uniqueness, providing additional sites for chemical modification and potentially enhancing its biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMHZRIGRYLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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